molecular formula C5H11B B1277395 (S)-1-Bromo-2-methylbutane CAS No. 534-00-9

(S)-1-Bromo-2-methylbutane

Cat. No.: B1277395
CAS No.: 534-00-9
M. Wt: 151.04 g/mol
InChI Key: XKVLZBNEPALHIO-YFKPBYRVSA-N
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Description

(S)-1-Bromo-2-methylbutane is an organic compound that belongs to the class of alkyl halides. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis and serves as an intermediate in various chemical reactions. Its structure consists of a bromine atom attached to the first carbon of a 2-methylbutane chain, with the (S) configuration indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1-Bromo-2-methylbutane can be synthesized through several methods. One common approach involves the bromination of 2-methylbutane using bromine in the presence of light or a radical initiator. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 2-methylbutane to form the desired product.

Industrial Production Methods: In an industrial setting, this compound can be produced through the halogenation of 2-methylbutane using bromine or hydrogen bromide. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Bromo-2-methylbutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, cyanide ions, and amines.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes. This typically involves the removal of a hydrogen atom and the bromine atom, resulting in the formation of a double bond.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia can be used. The reaction is often carried out in polar solvents like water or alcohols.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are commonly used. The reaction is typically conducted at elevated temperatures.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Elimination Reactions: The major product is usually an alkene, such as 2-methyl-2-butene.

Scientific Research Applications

(S)-1-Bromo-2-methylbutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: In biological research, it can be used to study enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Bromo-2-methylbutane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the molecule, allowing the nucleophile to attack the positively charged carbon atom. In elimination reactions, the base abstracts a proton from the molecule, leading to the formation of a double bond and the expulsion of the bromine atom.

Comparison with Similar Compounds

    ®-1-Bromo-2-methylbutane: The enantiomer of (S)-1-Bromo-2-methylbutane, differing only in the spatial arrangement of its atoms.

    1-Bromo-3-methylbutane: A structural isomer with the bromine atom attached to the third carbon of the chain.

    1-Bromo-2-methylpropane: Another structural isomer with a different carbon chain arrangement.

Uniqueness: this compound is unique due to its specific chiral configuration, which can influence its reactivity and interactions in chiral environments. This makes it particularly valuable in asymmetric synthesis and studies involving chiral recognition.

Properties

IUPAC Name

(2S)-1-bromo-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVLZBNEPALHIO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878758
Record name Butane, 1-bromo-2-methyl-, (S)-
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Molecular Weight

151.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534-00-9
Record name (2S)-1-Bromo-2-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name d-Amyl bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1-bromo-2-methyl-, (2S)-
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Record name Butane, 1-bromo-2-methyl-, (S)-
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Record name (S)-1-bromo-2-methylbutane
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Record name 1-BROMO-2-METHYLBUTANE, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of (S)-1-Bromo-2-methylbutane in synthetic chemistry?

A1: this compound serves as a valuable chiral building block in the synthesis of complex molecules. For example, it plays a crucial role in the stereospecific synthesis of (4R, 8S) and (4S, 8S) isomers of 4,8-dimethyldecanal, an aggregation pheromone found in Tribolium species []. It has also been employed in the enantioselective synthesis of stenusine, a spreading agent produced by the beetle Stenus comma [].

Q2: How does the stereochemistry of this compound influence its reactivity?

A2: The stereochemistry at the chiral center bearing the bromine atom significantly impacts the stereochemical outcome of reactions involving this compound. For instance, researchers observed high diastereomeric purity when reacting the SAMP hydrazone of a silyl ether-substituted aldehyde with this compound, ultimately leading to the enantioselective synthesis of stenusine isomers [].

Q3: What insights have computational chemistry studies provided about this compound?

A3: Vibrational circular dichroism (VCD) spectroscopy coupled with density functional theory (DFT) calculations using the B3LYP/6-31G* basis set have been employed to study the conformational preferences of this compound in solution []. This approach confirmed the absolute configuration of the compound and revealed that it exists as a mixture of several conformations in solution.

Q4: Are there any known applications of this compound beyond traditional organic synthesis?

A4: While primarily known for its role in synthetic chemistry, this compound has also been investigated in the context of material science. Research has explored its use in chiral mixtures with nematic liquid crystals for potential applications in optical devices that utilize circular Bragg diffraction [].

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